

Application Note: Quantitative Analysis of Protein Oxidation with TSKgel Butyl-NPR

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Compound of Interest		
Compound Name:	TSKgel Butyl-NPR	
Cat. No.:	B1178589	Get Quote

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Introduction

Protein oxidation is a critical quality attribute that can impact the efficacy, stability, and safety of biotherapeutics.[1] Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing protein modifications, including oxidation, under non-denaturing conditions.[2][3] The **TSKgel Butyl-NPR** column, featuring non-porous resin technology, is particularly well-suited for the rapid and quantitative analysis of protein oxidation. Its 2.5 µm non-porous polymethacrylate particles allow for high-efficiency separations with excellent recovery, making it an ideal choice for process monitoring and quality control.[2][4]

This application note provides a detailed protocol for the quantitative analysis of protein oxidation using a **TSKgel Butyl-NPR** column. The workflow involves a forced oxidation study to generate oxidized protein variants, followed by HIC analysis to separate and quantify the different species.

Experimental Protocols Part 1: Forced Oxidation of Protein Sample

This protocol describes a common method for inducing oxidation of a protein sample, such as a monoclonal antibody (mAb), for analytical assessment.[5]

Materials:



- Protein sample (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate buffer)
- Hydrogen peroxide (H2O2) or tert-Butyl hydroperoxide (tBHP) solution
- Water bath or incubator
- Microcentrifuge tubes

Procedure:

- Sample Preparation: Prepare aliquots of the protein sample at a known concentration (e.g., 1 mg/mL).
- Induction of Oxidation:
 - To the protein aliquots, add the oxidizing agent (e.g., H₂O₂ or tBHP) to a final concentration that induces a detectable level of oxidation. The optimal concentration should be determined empirically but can range from 0.01% to 1%.[2][6]
 - For a time-course experiment, prepare multiple reactions and incubate for different durations (e.g., 0, 0.5, 4, and 24 hours).[3]
- Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for the desired time periods.[1]
- Reaction Quenching (Optional): The reaction can be stopped by buffer exchange into a
 formulation buffer without the oxidizing agent or by the addition of an antioxidant like
 methionine.
- Sample Storage: Store the stressed samples at 2-8°C or frozen at -20°C or -80°C until HIC analysis.

Part 2: Quantitative HIC Analysis using TSKgel Butyl-NPR

This protocol outlines the chromatographic separation and quantification of oxidized protein species.



Instrumentation and Column:

- HPLC or UHPLC system with a UV detector
- TSKgel Butyl-NPR column (e.g., 4.6 mm ID x 10 cm, 2.5 μm)[2]

Mobile Phases:

- Mobile Phase A (High Salt): 20 mM phosphate buffer + 2 M ammonium sulfate, pH 7.0[2]
- Mobile Phase B (Low Salt): 20 mM phosphate buffer, pH 7.0[2]

Chromatographic Conditions:

Parameter	Condition
Flow Rate	1.0 mL/min[2]
Column Temperature	35°C[2]
Detection Wavelength	215 nm or 280 nm[2][7]
Injection Volume	2-10 μL[2]

| Gradient | 25% to 60% Mobile Phase B over 20 minutes (linear)[2] |

Procedure:

- System Equilibration: Equilibrate the TSKgel Butyl-NPR column with the initial mobile phase conditions (25% B) until a stable baseline is achieved.
- Sample Injection: Inject the prepared oxidized and control protein samples.
- Data Acquisition: Acquire the chromatograms for the entire gradient run.
- Data Analysis:
 - Identify the peaks corresponding to the non-oxidized (main peak) and oxidized species.
 Oxidized variants are generally more hydrophilic and elute earlier than the native protein.



[3]

- Integrate the peak areas of all species.
- Calculate the percentage of each variant using the following formula: % Variant = (Area of Variant Peak / Total Area of All Peaks) x 100

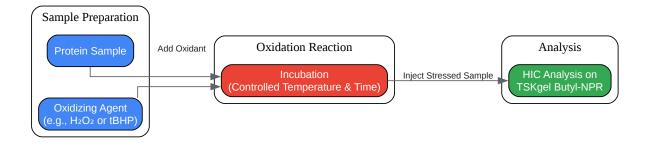
Data Presentation

The following table presents representative quantitative data from a time-course forced oxidation study of a monoclonal antibody analyzed by HIC.[3]

Oxidation Condition (0.25% tBHP)	Pre-peak Group 2 (Highly Oxidized) %	Pre-peak Group 1 (Oxidized) %	Main Peak Group (Non-oxidized) %
Control (0 h)	0.0	3.8	96.2
0.5 h	5.2	35.6	59.2
4 h	34.2	48.4	17.4
24 h	94.1	4.2	1.7

Table based on data from a study on mAb-A oxidation.[3]

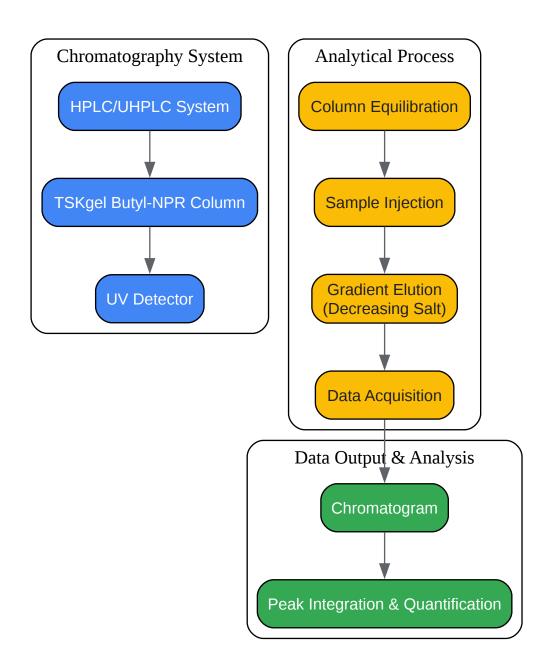
Visualizations





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Caption: Workflow for Forced Protein Oxidation.



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Caption: HIC Analysis Workflow Diagram.



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